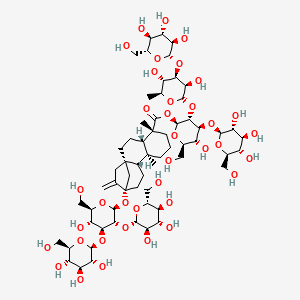

Rebaudioside O

Overview

Description

Rebaudioside O is a steviol glycoside, a type of natural sweetener derived from the leaves of the Stevia rebaudiana plant. Steviol glycosides are known for their intense sweetness, which can be up to 300 times sweeter than sucrose. This compound is one of the many glycosides found in stevia leaves, and it has gained attention for its potential use as a non-caloric sweetener in various food and beverage products .

Scientific Research Applications

Rebaudioside O has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of glycosides.

Biology: this compound is studied for its potential effects on metabolic pathways and its role as a non-caloric sweetener.

Medicine: Research is ongoing to explore its potential benefits in managing diabetes and obesity due to its non-caloric nature.

Industry: It is used in the food and beverage industry as a natural sweetener, offering an alternative to synthetic sweeteners

Future Directions

Mechanism of Action

Target of Action

Rebaudioside O is a stevia glycoside that can be isolated from S. rebaudiana Morita . It is primarily used as a sweetener .

Mode of Action

It is known that stevia glycosides, including this compound, can lower the sugar level many fold . In addition, it decreases oxidative stress, hence reduces the risk of diabetes . Stevioside and steviol, which are related compounds, have been found to inhibit two cancer pharmacotherapy targets: DNA polymerases and human DNA topoisomerase II .

Biochemical Pathways

It is known that steviol glycosides, including this compound, are plant secondary metabolites belonging to a class of chemical compounds known as diterpenes . Studies performed on transgenic plants have revealed the wider range of potential biosynthetic routes that lead to the formation of rubusoside, rebaudioside B and rebaudioside C .

Pharmacokinetics

Following oral administration of Rebaudioside A, a related compound, it is deglycosylated by intestinal microflora prior to the absorption of steviol and conjugation to steviol glucuronide . Steviol and steviol glucuronide reach their maximal concentrations at 19.5 hours following administration . It is likely that this compound follows a similar pharmacokinetic profile, but specific studies on this compound are needed to confirm this.

Result of Action

It is known that stevia glycosides, including this compound, can lower the sugar level many fold . In addition, it decreases oxidative stress, hence reduces the risk of diabetes .

Action Environment

It is known that the stability of rebaudioside a, a related compound, can be influenced by the presence of certain ingredients common in beverages, such as flavorings or coloring agents . It is likely that this compound’s action, efficacy, and stability could be influenced by similar environmental factors, but specific studies on this compound are needed to confirm this.

Biochemical Analysis

Biochemical Properties

Rebaudioside O, like other steviol glycosides, plays a role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported that steviol glycosides can stimulate the release of glucagon-like peptide 1 (GLP-1) from enteroendocrine cells via bitter taste signaling pathways . This suggests that this compound may have similar interactions.

Cellular Effects

This compound can have various effects on different types of cells and cellular processes. For example, it has been found that Rebaudioside A, a related compound, can extend both the lifespan and healthspan of C. elegans by reducing the level of cellular reactive oxygen species (ROS) in response to oxidative stress and attenuating neutral lipid accumulation . It is possible that this compound may have similar effects on cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known that steviol glycosides, including this compound, exert their effects at the molecular level through various interactions with biomolecules. For example, Rebaudioside A has been found to stimulate GLP-1 release in a concentration-dependent manner

Temporal Effects in Laboratory Settings

It is known that steviol glycosides, including Rebaudioside A, can degrade over time This suggests that this compound may also have similar stability and degradation characteristics

Dosage Effects in Animal Models

Studies on related compounds, such as Rebaudioside A, have shown that it can reduce adiposity and alleviate hepatic steatosis and lipid peroxidation in a mouse model of diet-induced obesity

Metabolic Pathways

It is known that the biosynthesis of steviol glycosides involves a series of uridine diphosphate glucose (UDPG)-dependent glycosyltransferase (UGTs) reactions

Transport and Distribution

It is known that steviol glycosides can be transported and distributed within cells and tissues

Subcellular Localization

Studies on related compounds, such as Rebaudioside A, have shown that it can stimulate the release of GLP-1 from enteroendocrine cells , suggesting that this compound may also be localized in these cells

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rebaudioside O involves the glycosylation of steviol, the aglycone part of steviol glycosides. The process typically includes the stepwise addition of glucose molecules to the steviol backbone. This can be achieved through enzymatic or chemical glycosylation methods. Enzymatic methods often use glycosyltransferases, which transfer glucose units from donor molecules to steviol .

Industrial Production Methods: Industrial production of this compound generally involves extraction from Stevia rebaudiana leaves followed by purification. The extraction process includes steps such as water or ethanol extraction, filtration, and crystallization. Advanced chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC), are used to achieve high purity levels of this compound .

Chemical Reactions Analysis

Types of Reactions: Rebaudioside O undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may alter its sweetness profile.

Reduction: Reduction reactions can modify the glycosidic bonds, potentially affecting the stability and sweetness.

Substitution: Glycosylation and deglycosylation reactions are common, where glucose units are added or removed.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Glycosyltransferases and glycosidases are commonly used enzymes for glycosylation and deglycosylation reactions.

Major Products Formed: The major products formed from these reactions include various glycosylated derivatives of this compound, each with distinct sweetness profiles and stability characteristics .

Comparison with Similar Compounds

- Stevioside

- Rebaudioside A

- Rebaudioside C

- Rebaudioside D

- Rebaudioside M

- Dulcoside A

Comparison: Rebaudioside O is unique among steviol glycosides due to its specific glycosylation pattern, which influences its sweetness intensity and sensory profile. Compared to Rebaudioside A, this compound has a different arrangement of glucose units, which can result in a distinct taste profile with potentially less bitterness and aftertaste .

Properties

IUPAC Name |

[(2S,3R,4S,5R,6R)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H100O37/c1-20-12-61-10-6-28-59(3,29(61)7-11-62(20,19-61)99-57-50(97-54-44(83)40(79)34(73)25(16-66)90-54)48(36(75)27(18-68)92-57)95-53-43(82)39(78)33(72)24(15-65)89-53)8-5-9-60(28,4)58(85)98-56-49(47(35(74)26(17-67)91-56)94-52-42(81)38(77)32(71)23(14-64)88-52)96-55-45(84)46(30(69)21(2)86-55)93-51-41(80)37(76)31(70)22(13-63)87-51/h21-57,63-84H,1,5-19H2,2-4H3/t21-,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47-,48-,49+,50+,51-,52-,53-,54-,55-,56-,57-,59+,60+,61+,62-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTOQMKFUTRIEQB-GXSUQLSCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C3(CCCC4(C3CCC56C4CCC(C5)(C(=C)C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]3(CCC[C@@]4([C@@H]3CC[C@]56[C@H]4CC[C@](C5)(C(=C)C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H100O37 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501317449 | |

| Record name | Rebaudioside O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1437.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220616-48-7 | |

| Record name | Rebaudioside O | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220616-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rebaudioside O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501317449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-2,8-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B3320181.png)

![4-Methyl-5h-pyrido[4,3-b]indole](/img/structure/B3320195.png)

![(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B3320230.png)